molecular formula C11H15NO B13150708 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol

Cat. No.: B13150708
M. Wt: 177.24 g/mol
InChI Key: UPCIXXZTNWOHQF-UHFFFAOYSA-N
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Description

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is an organic compound with a cyclobutane ring substituted with an amino group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylacetonitrile with a suitable cyclizing agent, followed by reduction and amination steps .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can produce various substituted cyclobutanols .

Scientific Research Applications

3-Amino-3-(3-methylphenyl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

  • 3-Amino-3-(4-methylphenyl)cyclobutan-1-ol
  • 3-Amino-3-(3-methoxy-4-methylphenyl)cyclobutan-1-ol
  • 3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride

Comparison: Compared to its analogs, 3-Amino-3-(3-methylphenyl)cyclobutan-1-ol is unique due to the position and nature of its substituents, which can significantly influence its chemical reactivity and biological activity. For instance, the presence of a methyl group at the 3-position of the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-amino-3-(3-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-9(5-8)11(12)6-10(13)7-11/h2-5,10,13H,6-7,12H2,1H3

InChI Key

UPCIXXZTNWOHQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(C2)O)N

Origin of Product

United States

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